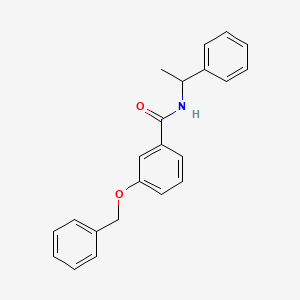

3-(benzyloxy)-N-(1-phenylethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-17(19-11-6-3-7-12-19)23-22(24)20-13-8-14-21(15-20)25-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGYIGBBMLYFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1-phenylethyl)benzamide typically involves the following steps:

Formation of Benzyloxybenzene: Benzyloxybenzene can be synthesized by reacting benzyl alcohol with benzene in the presence of a catalyst such as sulfuric acid.

Amidation Reaction: The benzyloxybenzene is then reacted with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of benzoyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-(benzyloxy)-N-(1-phenylethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Type Variations

- 3-Chloro-N-(2-Fluorophenyl)Benzamide (): Features a chloro group at the 3-position and a 2-fluorophenyl substituent. Key Difference: Chloro/fluorine substituents vs. benzyloxy/phenylethyl groups, leading to distinct electronic and steric profiles.

N-(3-Methoxyphenyl)-3-(1H-Tetrazol-1-yl)Benzamide ():

- Contains a tetrazole ring (electron-deficient heterocycle) and a 3-methoxyphenyl group.

- The tetrazole moiety improves metabolic stability and hydrogen-bonding capacity, unlike the benzyloxy group .

- Key Difference : Tetrazole’s role in enhancing binding affinity vs. benzyloxy’s lipophilicity.

Core Structure Modifications

- N-(3-Amino-2-Methylphenyl)-3-(Isopentyloxy)Benzamide (): Substituted with an amino group (electron-donating) and isopentyloxy chain (flexible alkyl group). The amino group enables hydrogen bonding, while the isopentyloxy chain increases hydrophobicity compared to the rigid benzyloxy group . Key Difference: Amino vs. benzyloxy functional groups, altering solubility and target interactions.

N-Benzyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(2-Methylpropoxy)Benzamide ():

- Incorporates a tetrahydrothiophene dioxide moiety, which introduces sulfur and oxygen atoms, enhancing polarity and solubility.

- The sulfone group may participate in unique dipole interactions, unlike the benzyloxy group .

- Key Difference : Sulfur-containing ring vs. benzyl ether, affecting electronic properties and bioavailability.

Fluorinated Analogues

- 3-Methyl-N-[2-(2,2,3,3-Tetrafluoropropoxy)-5-(Trifluoromethyl)Phenyl]Benzamide (): Features tetrafluoropropoxy and trifluoromethyl groups, which increase electronegativity and metabolic resistance. Key Difference: Fluorinated substituents vs. benzyloxy, leading to distinct pharmacokinetic profiles.

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-(benzyloxy)-N-(1-phenylethyl)benzamide?

Methodological Answer:

- Stepwise Synthesis : Begin with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under ice-cooled conditions in CH₂Cl₂. Use sodium carbonate to neutralize HCl byproducts. Maintain stoichiometric ratios (e.g., 1:1.1 for amine:acyl chloride) to minimize side reactions .

- Scale-Up Considerations : For reactions >100 mmol, use slow addition of acyl chlorides to prevent exothermic runaway. Confirm completion via TLC (hexane:EtOAc 7:3) .

- Purification : Column chromatography (silica gel, gradient elution) effectively removes unreacted starting materials. Recrystallization from Et₂O/pentane improves purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Analysis : Compare ¹H/¹³C NMR spectra to reference data (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 165–170 ppm for amide carbonyls). For example, the N-(1-phenylethyl) group shows characteristic splitting patterns in CDCl₃ .

- Mass Spectrometry : Use HRMS-ESI to confirm molecular ion peaks (e.g., [M+Na]⁺). Expected m/z for C₂₂H₂₁NO₂ is 340.1543 .

- Thermal Stability : Perform DSC to detect decomposition temperatures (>150°C indicates stability for short-term storage) .

Advanced: How can researchers resolve discrepancies in reported mutagenicity data for benzamide derivatives?

Methodological Answer:

- Ames II Testing : Conduct standardized assays with S. typhimurium strains TA98/TA100. For this compound, mutagenicity is comparable to benzyl chloride (rev/mg: 0.5–1.2 vs. 0.8–1.5), suggesting moderate risk .

- Control Experiments : Include positive controls (e.g., 2-nitrofluorene) and negative controls (DMSO vehicle). Adjust metabolic activation (S9 fraction) to assess pro-mutagenic potential .

- Data Normalization : Express results as revertants per µmol, accounting for batch-to-batch purity variations (HPLC ≥95%) .

Advanced: What mechanistic insights explain the reactivity of this compound in radical-mediated C–C bond formation?

Methodological Answer:

- Anomeric Amide Effects : The sp³-hybridized nitrogen in this compound reduces resonance stabilization, enabling homolytic N–O bond cleavage. This generates benzyloxy radicals that abstract hydrogen from benzylic amines, forming C-centered radicals .

- In-Cage Recombination : Radical pairs recombine stereospecifically, yielding deaminated products (e.g., bibenzyl derivatives). Use EPR spectroscopy to detect transient radical intermediates .

- Substrate Scope : Bulky N-pivaloyl groups (as in related compounds) hinder undesired dimerization. Test substituted benzamides to map steric/electronic effects .

Advanced: How should researchers address conflicting NMR data for benzamide derivatives?

Methodological Answer:

- Solvent Effects : Record spectra in CDCl₃ vs. DMSO-d₆ to assess H-bonding interactions. For example, amide protons may shift upfield by 0.5 ppm in DMSO due to increased solvation .

- Dynamic Processes : Variable-temperature NMR (25–60°C) identifies rotational barriers in the N-(1-phenylethyl) group. Line broadening at low temps indicates restricted rotation .

- Cross-Validation : Compare with computed NMR (DFT/B3LYP/6-31G**) to assign ambiguous peaks. Discrepancies >0.3 ppm suggest impurities or tautomerism .

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The benzyloxy group may occupy hydrophobic pockets, while the amide forms H-bonds with catalytic residues .

- Kinetic Assays : Perform IC₅₀ determinations via fluorogenic substrates. For example, monitor trypsin inhibition with Z-Gly-Pro-AMC (λex/em = 380/460 nm) .

- SAR Studies : Synthesize analogs (e.g., replacing benzyloxy with methoxy) to correlate substituent effects with activity. Tabulate results:

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| Benzyloxy | 12.3 | 3.2 |

| Methoxy | 45.7 | 2.1 |

Advanced: How do computational methods enhance the design of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use Gaussian or Schrödinger to calculate descriptors (HOMO/LUMO, dipole moment). Correlate with experimental logP and IC₅₀ values to predict bioactivity .

- MD Simulations : Simulate binding to lipid bilayers (CHARMM36 force field) to assess membrane permeability. Hydrophobic benzyl groups enhance diffusion coefficients (1.5×10⁻⁶ cm²/s) .

- ADMET Prediction : SwissADME predicts moderate hepatic clearance (30 mL/min/kg) and BBB penetration (95% probability) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for all steps involving trichloroisocyanuric acid or dichloromethane. DSC data indicate thermal decomposition above 150°C; avoid heating .

- PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory. For spills, neutralize with NaHCO₃ before disposal .

- Waste Management : Collect organic waste in halogen-resistant containers. Incinerate at 1200°C to destroy mutagenic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.